molecular formula C21H20N2O4 B2434464 (Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881560-95-8

(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2434464
CAS No.: 881560-95-8
M. Wt: 364.401
InChI Key: UREHHZLGXNTRTF-UVTDQMKNSA-N
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Description

“(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be determined using techniques like 1H NMR, 13C NMR, HRMS, and IR spectroscopic data . For some compounds, the structure can be further corroborated through single-crystal X-ray diffraction measurements .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. A common reaction involves the coupling of imine and electron-rich alkene, known as the Povarov imino-Diels-Alder reaction . The specific chemical reactions involving “this compound” are not available in the retrieved data.

Scientific Research Applications

Synthesis and Antioxidant Properties

Quinazolinone derivatives have been synthesized and characterized for their potential antioxidant properties. For instance, a study focused on the synthesis, characterization, and antioxidant studies of quinazolin derivatives, demonstrating that some synthesized compounds exhibit excellent scavenging capacity against DPPH and Nitric oxide (NO), comparable to common antioxidants such as ascorbic acid (Khalida F. Al-azawi, 2016). These findings suggest that quinazolinone derivatives can be potent antioxidants, which may align with the research applications of the specified compound.

Anticancer Activity

Quinazolinone derivatives have also been investigated for their potential anticancer activities. A study on new heterocyclic compounds, including quinazolinone derivatives, found that they could initiate ROS (Reactive Oxygen Species) accumulation and cause apoptotic cell death in human bone cancer cells, indicating potential applications in cancer research (G. Lv & C. Yin, 2019). This highlights the interest in quinazolinone compounds for their therapeutic potential against cancer.

Radioactive Labeling and Biodistribution

Another study explored the radioiodination and biodistribution of a newly synthesized quinazolinone derivative in tumor-bearing mice. This research aimed to develop potent radiopharmaceuticals for targeting tumor cells, showcasing the compound's potential in diagnostic and therapeutic applications in oncology (R. Al-Salahi et al., 2018). The ability to label quinazolinone derivatives with radioactive iodine for tumor targeting further underscores the scientific research applications of such compounds.

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary based on their biological activities. They have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . The specific mechanism of action for “(Z)-7,8-dimethoxy-3-(4-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is not available in the retrieved data.

Future Directions

Quinazolinones and their derivatives continue to draw attention in the field of medicinal chemistry due to their significant biological activities . Future research may focus on the synthesis of new quinazolinone derivatives, investigation of their biological activities, and exploration of their potential applications in medicine and biology .

Properties

IUPAC Name

(3Z)-7,8-dimethoxy-3-[(4-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-15-6-4-13(5-7-15)10-14-8-9-23-17-12-19(27-3)18(26-2)11-16(17)21(24)22-20(14)23/h4-7,10-12H,8-9H2,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHHZLGXNTRTF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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